![molecular formula C9H9F3N2 B1411551 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine CAS No. 1707581-01-8](/img/structure/B1411551.png)
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is a heterocyclic organic compound that features both pyridine and pyrrolidine rings. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of 3,3-difluoropropylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrrolidine ring.
Introduction of the Fluorine Atoms: The fluorine atoms can be introduced via halogen exchange reactions or direct fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Pyridine: The final step involves coupling the fluorinated pyrrolidine with a pyridine derivative. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and choice of solvents, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium compounds can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Case Study :
- Targeted Compounds : Research has indicated that derivatives of this compound exhibit potential as enzyme inhibitors and receptor ligands. For instance, modifications to the fluorinated structure have shown enhanced binding affinities to specific targets in neurological pathways.
Compound | Target | Activity |
---|---|---|
A | Enzyme X | Inhibitor |
B | Receptor Y | Agonist |
Biological Studies
Overview : The unique structural features allow for exploration in biological systems, particularly in enzyme inhibition and receptor interactions.
Mechanism of Action :
The interaction with specific molecular targets is facilitated by the presence of fluorine atoms, which enhance binding affinity and selectivity.
Material Science
Overview : The compound is utilized in developing advanced materials such as polymers and liquid crystals due to its fluorinated structure.
Application | Material Type | Properties |
---|---|---|
Polymer Synthesis | Fluorinated Polymers | Enhanced thermal stability |
Liquid Crystals | Display Technologies | Improved optical properties |
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine
- 3-(Difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is unique due to its specific combination of pyridine and pyrrolidine rings, along with the presence of multiple fluorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Overview
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is a heterocyclic organic compound characterized by the presence of both pyridine and pyrrolidine rings, with significant fluorine substitutions. This unique structure endows the compound with distinctive chemical properties, making it a subject of interest in medicinal chemistry and biological research.
The molecular formula of this compound is C9H9F3N2, with a molecular weight of 202.18 g/mol. The synthesis typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Fluorine Atoms : Methods such as halogen exchange or direct fluorination are used.
- Coupling with Pyridine : Final coupling can be performed via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity, leading to potent biological effects. The exact mechanisms depend on the specific biological context in which the compound is applied.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways pertinent to neurological functions.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on CNS Disorders : In a study focused on central nervous system disorders, the compound demonstrated significant modulation of neurotransmitter receptors, suggesting its potential for therapeutic applications in neuropharmacology.
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited notable activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
- Enzyme Inhibition Assays : In vitro assays showed that the compound effectively inhibited specific enzymes associated with metabolic syndromes, highlighting its relevance in drug design for metabolic disorders.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-7-1-2-8(13-5-7)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPMQMQGRBLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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